amine CAS No. 869943-88-4](/img/structure/B3161355.png)
[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine
Vue d'ensemble
Description
“(4-Ethoxyphenyl)methylamine” is a chemical compound with the molecular formula C13H21NO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxyphenyl)methylamine” consists of a phenyl ring substituted with an ethoxy group at the 4-position. This phenyl ring is connected to a methyl group, which is in turn connected to a 2-methylpropyl group via an amine linkage .Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)methylamine” is a liquid at room temperature . Its molecular weight is approximately 207.31 g/mol .Applications De Recherche Scientifique
Carcinogen Metabolites and Tobacco Research
A study highlighted the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer. It discussed the quantification of various carcinogens and their metabolites in the urine of smokers or non-smokers exposed to environmental tobacco smoke, emphasizing the utility of these assays in providing information about carcinogen dose, exposure delineation, and metabolism in humans (Hecht, 2002).
Immune Response Modifiers
Imiquimod, a compound structurally similar to "(4-Ethoxyphenyl)methylamine", has been shown to activate the immune system through localized induction of cytokines. This compound has demonstrated various biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting its consideration as a topical agent for treating various cutaneous diseases (Syed, 2001).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, a reaction involving the addition of amines to alkyl chains, was reviewed for its potential in producing bio-based HAM-products. This process, catalyzed by rhodium, allows for the creation of functionalized compounds with industrial potential, particularly as monomers in polymer chemistry or bio-based surface-active agents (Vanbésien et al., 2018).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the overall treatment schemes for these recalcitrant substances. This review compiled degradation efficiencies, reaction mechanisms, and the influence of various process parameters on the effectiveness of AOPs in treating amine- and azo-based compounds, highlighting the potential for environmental remediation and pollution control (Bhat & Gogate, 2021).
Amines in Surface Waters
A comprehensive review on the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters identified a range of anthropogenic and natural sources. It emphasized the need for developing technologies focusing on degradation pathways of these compounds, considering their potential toxicity and role as precursors in forming nitrosamines and nitramines, which may contaminate drinking water supplies (Poste et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYSABMXRGBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



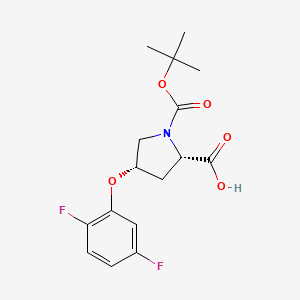
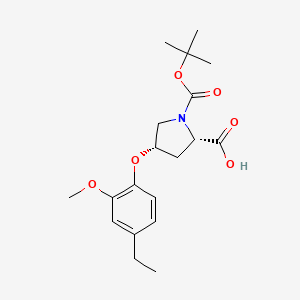

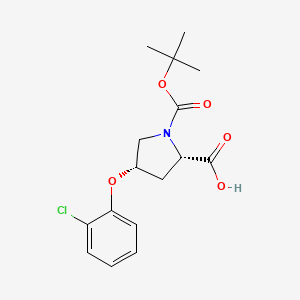
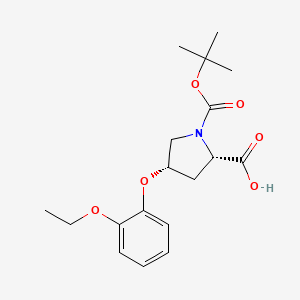
![2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B3161311.png)
![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)
amine](/img/structure/B3161330.png)
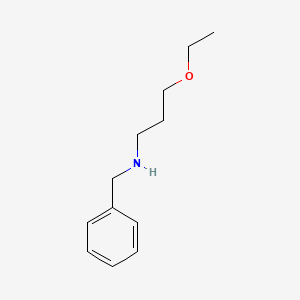
![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B3161347.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)
amine](/img/structure/B3161362.png)
![3-[(4-Ethoxyphenyl)methylamino]propan-1-ol](/img/structure/B3161366.png)
